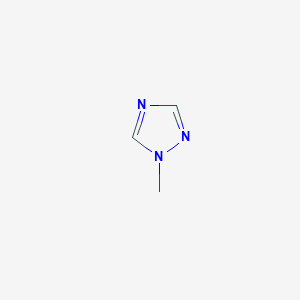
Butriptilina
Descripción general
Descripción
Butriptyline is a tricyclic antidepressant (TCA) that is commonly used to treat depression and other mental health disorders. It is classified as a tertiary amine and is a derivative of the tricyclic antidepressant imipramine. Butriptyline has a wide range of effects on the body, including its action on the neurotransmitters serotonin and norepinephrine.
Aplicaciones Científicas De Investigación
Antidepresivo
La butriptilina es un antidepresivo tricíclico que se ha utilizado en Europa desde 1974 . Es el homólogo de la cadena lateral isobutílica de la amitriptilina .
Afinidad por los sitios de unión del α-Adrenorreceptor
Las investigaciones han demostrado que la this compound y otros antidepresivos tricíclicos tienen afinidad por los sitios de unión del α-adrenorreceptor en el cerebro de rata . Esto sugiere que la this compound podría utilizarse potencialmente en la investigación o el tratamiento neurológico.
Tratamiento de los trastornos gastrointestinales
La amitriptilina, un fármaco similar a la this compound, se ha utilizado para tratar trastornos gastrointestinales . Dadas sus similitudes, es posible que la this compound también pueda utilizarse para este fin.
Tratamiento de la fibromialgia
La fibromialgia, un trastorno caracterizado por dolor musculoesquelético generalizado, se ha tratado con amitriptilina . La this compound, debido a sus similitudes con la amitriptilina, podría utilizarse potencialmente en el tratamiento de esta afección.
Manejo del dolor neuropático
El dolor neuropático, un tipo de dolor crónico que se produce debido a daño nervioso, se ha controlado con amitriptilina . La this compound podría utilizarse potencialmente para aplicaciones similares.
Analgésico
La amitriptilina se ha utilizado como analgésico, un fármaco utilizado para aliviar el dolor . Dadas las similitudes entre la amitriptilina y la this compound, es posible que la this compound también pueda utilizarse como analgésico.
Mecanismo De Acción
Target of Action
Butriptyline, a tricyclic antidepressant, primarily targets the following receptors in the human body :
Mode of Action
Butriptyline acts as an antagonist or inhibitor at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically:
Biochemical Pathways
Its mechanism of action suggests it impacts the serotonergic and histaminergic pathways in the brain . By inhibiting the reuptake of serotonin, it likely affects the serotonin signaling pathway, leading to increased serotonin levels in the brain. Its antagonistic action on the Histamine H1 and 5-HT2A receptors suggests it may also impact histamine and serotonin receptor-mediated signaling pathways.
Pharmacokinetics
Butriptyline exhibits the following pharmacokinetic properties :
- Metabolism : It undergoes hepatic metabolism, specifically N-demethylation, to form its metabolite Norbutriptyline .
- Elimination : The half-life of Butriptyline is approximately 20 hours .
Result of Action
The molecular and cellular effects of Butriptyline’s action primarily involve alterations in neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter, potentially enhancing mood regulation . Its antagonistic effects on Histamine H1 and 5-HT2A receptors may also impact various physiological functions, including neurotransmission and smooth muscle contraction .
Safety and Hazards
Butriptyline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention should be sought .
Relevant Papers
One relevant paper titled “Comparative pharmacological studies on butriptyline and some related standard tricyclic antidepressants” was found . The paper compares Butriptyline with imipramine and other tricyclic antidepressants for its ability to modify various physiological responses .
Análisis Bioquímico
Biochemical Properties
Butriptyline interacts with several enzymes and proteins in the body. It acts as an antagonist inhibitor for the Sodium-dependent serotonin transporter and the Histamine H1 receptor . It also acts as an antagonist for the 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as a tricyclic antidepressant.
Cellular Effects
Butriptyline influences cell function by interacting with various cell signaling pathways. By acting as an antagonist for certain receptors, it can affect gene expression and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the concentration of Butriptyline.
Molecular Mechanism
At the molecular level, Butriptyline exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate certain enzymes, which can lead to changes in cellular function .
Propiedades
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELTFCQZDXAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022715 | |
| Record name | Butriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35941-65-2 | |
| Record name | Butriptyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butriptyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Butriptyline?
A1: While Butriptyline's exact mechanism of action remains unclear, it is believed to primarily exert its antidepressant effects by influencing the balance of neurotransmitters in the brain, particularly norepinephrine and serotonin. [, ]
Q2: How does Butriptyline differ from other TCAs like Desipramine and Chlorimipramine in its interaction with neurotransmitter systems?
A2: Unlike Desipramine, which inhibits norepinephrine reuptake, Butriptyline does not significantly affect the accumulation or metabolism of norepinephrine in the rat brain. [] It also shows weaker inhibition of serotonin uptake compared to Chlorimipramine. []
Q3: Does Butriptyline interact with α-adrenoceptors?
A3: While Butriptyline demonstrates affinity for α-adrenoceptor binding sites, its activity in this regard is weaker compared to other TCAs like Amitriptyline. [, ] Consequently, it does not potentiate thyrotropin-releasing hormone (TRH)-induced hyperthermia, a test used to identify antidepressants with α-adrenergic activity. []
Q4: What is the molecular formula and weight of Butriptyline?
A4: The molecular formula of Butriptyline is C21H27N, and its molecular weight is 293.44 g/mol.
Q5: How does Butriptyline behave in aqueous solutions?
A5: Butriptyline hydrochloride exhibits a micellar pattern of association in aqueous solutions, forming aggregates above a critical micelle concentration. [] This aggregation is influenced by factors like drug structure, drug concentration, and the presence of salts like NaCl. []
Q6: What is the half-life of Butriptyline in human plasma?
A6: The half-life of Butriptyline in plasma is approximately 20 hours and is not significantly affected by the formulation (conventional vs. sustained release). []
Q7: Has Butriptyline been evaluated for its antidepressant efficacy in clinical trials?
A7: Yes, several clinical trials have investigated the antidepressant efficacy of Butriptyline. A double-blind, controlled, multicenter trial found Butriptyline to be superior to Amitriptyline in reducing depressive symptoms, with a better dropout rate and improvements in various factors of the Overall Depression Scale. [] Open studies in general practice settings also reported positive responses to Butriptyline treatment in patients with non-psychotic depression. []
Q8: Was Butriptyline effective in treating peptic ulcers in clinical trials?
A8: A double-blind, randomized trial investigated the effect of Butriptyline on peptic ulcer healing in patients taking conventional antacids. [] The study did not show any significant benefit of Butriptyline over placebo in accelerating ulcer healing. []
Q9: Are there reports of fatalities related to Butriptyline overdose?
A9: Yes, there have been reported cases of fatal Butriptyline overdoses. [] The compound was identified in biological fluids using techniques like mass spectrometry, gas chromatography, and Fourier transform-infrared spectroscopy. []
Q10: What analytical methods are used to determine Butriptyline concentrations in biological samples?
A10: Butriptyline can be quantified in serum using gas-liquid chromatography with a nitrogen-phosphorus detector. [] Another method involves gas chromatography with a flame ionization detector after extraction and derivatization. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)





![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)



